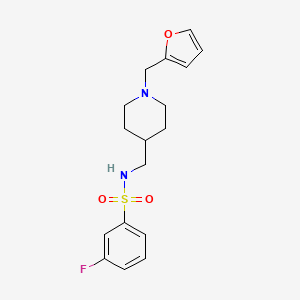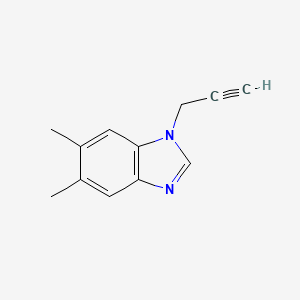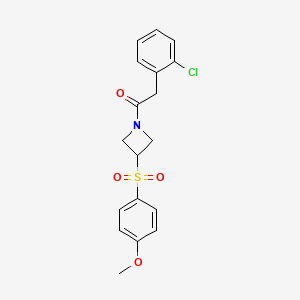![molecular formula C18H19FN2O2 B3018390 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1796970-75-6](/img/structure/B3018390.png)
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential
A study on 2-Phenylpyrroles, analogues of substituted benzamides like sultopride, highlighted their potential as antipsychotics. These compounds, including variations with fluorophenyl groups, demonstrated strong dopamine D-2 antagonistic activity, which is crucial for antipsychotic drugs. One analogue exhibited superior in vitro and in vivo potency compared to sultopride and fluanisone, suggesting a new class of sodium-independent dopamine D-2 antagonists with potential for lower extrapyramidal side effects (van Wijngaarden et al., 1987).
Anticancer Activity
Research into phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors identified compounds with significant efficacy against cancer cells. A specific compound was found to be highly potent and efficacious in vivo against murine melanoma and breast cancer models, highlighting the role of fluorinated compounds in cancer treatment strategies (Penning et al., 2010).
Neuroleptic Activity
Another study synthesized benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics. Among them, a compound showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating its potential as a potent drug for treating psychosis (Iwanami Sumio et al., 1981).
Serotonin Receptors and Alzheimer's Disease
Fluorinated benzamide analogues have been used in PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the application of fluorinated compounds in understanding neurological diseases and developing diagnostic tools (Kepe et al., 2006).
Synthesis and Medicinal Chemistry
The synthesis of fluorinated heterocycles for medicinal chemistry applications was explored, demonstrating the versatile use of fluorine-containing compounds in creating pharmacologically relevant molecules. This includes the synthesis of pyrrolidine derivatives, which are important in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as tyrosine-protein kinases , nuclear receptors , and serotonergic system . These targets play crucial roles in regulating cell survival, proliferation, migration, adhesion, and cell spreading , as well as in modulating mood and emotional states .
Mode of Action
For instance, it might bind to its target proteins, altering their conformation and modulating their activity .
Biochemical Pathways
Similar compounds have been found to modulate the serotonergic system , which plays a key role in mood regulation and has downstream effects on various physiological and psychological processes.
Pharmacokinetics
Efforts have been made to improve the oral bioavailability and pharmacokinetic profile of similar compounds while maintaining their potency and selectivity .
Result of Action
Similar compounds have been found to exhibit antidepressant-like effects and regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREWEQAFRXHOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3018308.png)
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)



![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)


![1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3018321.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)
![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
